Cefditoren Pivoxil-d3
Description
Overview of Cefditoren (B193786) Pivoxil as a Cephalosporin (B10832234) Antibiotic
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. nih.govdrugbank.com It is a prodrug, which means it is administered in an inactive form and is then converted to its active form, cefditoren, in the body. patsnap.comnih.gov This conversion happens in the gastrointestinal tract, where esterases hydrolyze cefditoren pivoxil into the active cefditoren. drugbank.compatsnap.com
The bactericidal action of cefditoren stems from its ability to inhibit the synthesis of the bacterial cell wall. patsnap.comncats.io It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the production of peptidoglycan, a critical component of the bacterial cell wall. patsnap.comnih.gov By disrupting this process, cefditoren compromises the structural integrity of the bacterial cell, leading to cell death. patsnap.com
Cefditoren pivoxil possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govwikipedia.org Its molecular structure includes an aminothiazole group, which enhances its effectiveness against Gram-negative bacteria, and a methylthiazole group that boosts its activity against Gram-positive organisms. wikipedia.org Furthermore, a methoxyimino group provides stability against β-lactamases, enzymes that can inactivate many β-lactam antibiotics. wikipedia.org The pivoxil ester group is included to improve its oral bioavailability. wikipedia.org
Fundamental Principles of Deuterium (B1214612) Isotope Labeling in Pharmaceutical Sciences
Deuterium isotope labeling is a technique in which one or more hydrogen atoms in a molecule are substituted with deuterium (²H), a stable, non-radioactive isotope of hydrogen. musechem.com This substitution, while seemingly minor, can have significant impacts on the molecule's properties and is a valuable tool in pharmaceutical research. clearsynth.com
Stable isotope tracers, such as deuterium, have been instrumental in advancing our understanding of metabolism and disease for nearly a century. nih.gov These tracers allow researchers to track the metabolic fate of a drug within a biological system. musechem.comclearsynth.com By "labeling" a drug molecule with a stable isotope, scientists can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry. musechem.com This provides crucial data for drug development without altering the fundamental chemical properties of the compound. musechem.com The use of stable isotopes like deuterium is considered a gold standard in metabolic research. researchgate.net
The primary difference between hydrogen and deuterium is the presence of a neutron in the deuterium nucleus, which doubles its mass. wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scirp.orgunam.mx The C-D bond has a lower vibrational frequency and, consequently, a lower zero-point energy, which means more energy is required to break it. unam.mx This phenomenon is known as the kinetic isotope effect. musechem.comwikipedia.org The stronger C-D bond can make a deuterated compound more resistant to metabolic breakdown, particularly if the C-H bond is involved in a rate-determining step of metabolism. scirp.org Deuteration can also subtly alter intermolecular forces, such as hydrogen bonds. rsc.org
Strategic Rationale for Deuterium Incorporation into Cefditoren Pivoxil-d3
The strategic incorporation of deuterium into Cefditoren Pivoxil to create this compound is primarily for its use as an internal standard in analytical and research settings. In techniques like liquid chromatography-mass spectrometry (LC-MS), which are used to quantify drug concentrations in biological samples, an internal standard is crucial for accurate and reliable measurements.
A deuterated version of the analyte, in this case, this compound, serves as an ideal internal standard. It is chemically identical to the non-deuterated compound, meaning it behaves similarly during sample preparation and analysis. musechem.com However, its increased mass allows it to be distinguished from the parent drug by the mass spectrometer. musechem.com This allows for precise quantification of the drug, correcting for any loss that may occur during the analytical process. acs.org While deuteration can be used to improve the metabolic stability and pharmacokinetic properties of a drug, the primary application for a compound like this compound is as a highly specific and reliable tool for research and bioanalysis. musechem.comclearsynth.comacs.org
Historical Context and Evolution of Deuterated Pharmaceuticals in Research
The use of deuterium in scientific research dates back to the early 20th century, following its discovery by Harold Urey in 1931. wikipedia.org Early experiments involved using deuterated molecules to trace metabolic pathways. nih.gov The concept of using deuterium substitution to improve a drug's properties emerged as an application of bioisosterism, where one atom or group is replaced by another to enhance desired characteristics. wikipedia.org
The first patents for deuterated molecules were granted in the 1970s. wikipedia.org Since then, the application of deuterium in pharmaceutical research has grown significantly. wikipedia.org For many years, the primary use of deuterated compounds was in mechanistic studies of drug metabolism and as internal standards for analytical methods. assumption.edu It took over four decades for the first deuterated drug, deutetrabenazine (Austedo®), to receive FDA approval in 2017. wikipedia.orgnih.gov This approval marked a significant milestone, validating the "deuterium switch" approach, where a known drug is deuterated to improve its pharmacokinetic profile. nih.gov Today, several companies focus on developing deuterated drugs, and a number of these compounds are in various stages of clinical investigation. nih.govnih.gov
Properties
Molecular Formula |
C₂₅H₂₅D₃N₆O₇S₃ |
|---|---|
Molecular Weight |
623.74 |
Synonyms |
(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxy-d3)imino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Pivaloyloxymethyl Ester; Cefditoren-d3 Pivaloyloxymethyl Ester; Cefditorin-d3; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment of Cefditoren Pivoxil D3
Chemical Synthesis Approaches for Cefditoren (B193786) Pivoxil Precursors
The molecular architecture of Cefditoren Pivoxil is constructed from several key precursors. The principal components are the β-lactam core, specifically 7-amino-3-vinylcephalosporanic acid (7-AVCA), and the characteristic side chains that determine its antibacterial spectrum and pharmacokinetic properties.
The synthesis of 7-AVCA is a critical step and can be approached through various routes. Common starting materials include penicillin G, 7-aminocephalosporanic acid (7-ACA), and 7-phenylacetylamino-3-chloromethyl-3-cephem-4-carboxylate p-methoxybenzyl ester (GCLE). google.comguidechem.com One established method begins with GCLE, which undergoes a Wittig reaction to introduce the vinyl group at the C-3 position, followed by enzymatic cleavage to remove protecting groups and yield 7-AVCA. google.comguidechem.com Another route starts from 7-ACA, which is protected before undergoing iodination and a subsequent Wittig reaction to form the vinyl group. google.comcjph.com.cn
The aminothiazole side chain is another crucial precursor. Its synthesis often involves the construction of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid moiety, which is then activated for coupling with the 7-AVCA core. google.comindexcopernicus.com The thiazole (B1198619) ring itself can be synthesized through various heterocyclic chemistry techniques.
Finally, the pivoxil ester group is introduced in the later stages of the synthesis. This is typically achieved by reacting the carboxylic acid group of the cefditoren molecule with pivaloyloxymethyl iodide (iodomethyl pivalate). google.comchemicalbook.comguidechem.com This esterification step converts the active drug, cefditoren, into its prodrug form, Cefditoren Pivoxil, enhancing its oral bioavailability. chemicalbook.commedkoo.com
Table 1: Common Precursors in Cefditoren Pivoxil Synthesis
| Precursor | Typical Starting Material | Key Synthetic Transformations |
|---|---|---|
| 7-amino-3-vinylcephalosporanic acid (7-AVCA) | GCLE, 7-ACA, Penicillin G | Wittig Reaction, Silylation, Iodination, Enzymatic Deprotection |
| (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain | Various small molecule building blocks | Heterocycle formation, Acylation |
| Pivaloyloxymethyl group | Pivalic acid | Conversion to Iodomethyl pivalate (B1233124) |
Methodologies for Site-Specific Deuterium (B1214612) Incorporation
The introduction of deuterium into a molecule like Cefditoren Pivoxil to create Cefditoren Pivoxil-d3 requires precise and controlled chemical methods. The "-d3" designation typically signifies the replacement of three specific hydrogen atoms with deuterium. A common target for such labeling is a methyl group due to its accessibility and the potential to influence metabolic pathways. The goal is to achieve high levels of isotopic enrichment at the desired position without altering the rest of the molecule. osaka-u.ac.jpnih.gov
Hydrogen-Deuterium (H-D) exchange is a direct method for isotopic labeling where protons in a molecule are swapped for deuterons from a deuterium-rich source, such as deuterium oxide (D₂O). chemrxiv.orgmdpi.com This exchange is often facilitated under specific conditions, such as the presence of a base or a metal catalyst. osaka-u.ac.jpchemrxiv.org For this compound, H-D exchange could theoretically be applied to a precursor molecule at a late stage of the synthesis. However, achieving site-specificity can be challenging, as multiple positions in the molecule might be susceptible to exchange, potentially leading to a mixture of isotopologues. nih.govwisc.edu The reaction conditions must be carefully optimized to favor exchange at the target site while minimizing non-specific labeling.
A more controlled and widely used approach for site-specific deuteration is the de novo synthesis, which involves using a building block that is already deuterated. acs.orgresearchgate.netenamine.net This strategy ensures that the deuterium atoms are precisely located in the final molecule. For the synthesis of this compound, this would involve preparing a deuterated version of one of the key precursors. For instance, if the target of deuteration is the methyl group on the thiazole ring, a deuterated version of the thiazole precursor would be synthesized first and then incorporated into the main cefditoren structure. Similarly, if the pivoxil moiety were to be labeled, a deuterated pivalic acid derivative would be used in the final esterification step. This method provides unambiguous control over the location and number of deuterium atoms. enamine.net
Catalytic methods offer another powerful tool for deuterium incorporation. These strategies often involve the use of transition metal catalysts to facilitate the addition of deuterium across double bonds or to activate C-H bonds for exchange. nih.gov For instance, catalytic reduction of an alkene precursor using deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C) can introduce deuterium atoms. nih.gov More advanced catalytic systems, such as those using iridium or ruthenium, can catalyze H-D exchange with D₂O at specific, unactivated C-H bonds. osaka-u.ac.jp Copper-catalyzed reactions have also been developed for site-specific deacylative deuteration, using ketones as functional handles to direct the isotopic labeling. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired position in the complex structure of a Cefditoren precursor.
Purification and Analytical Confirmation of Deuteration
Following the synthesis and isotopic labeling, rigorous purification and analysis are essential to ensure the identity, purity, and isotopic enrichment of this compound. moravek.comnih.gov It is critical to separate the desired deuterated compound from any remaining starting materials, non-deuterated analogues, and other impurities.
Chromatography is a cornerstone of purification and analysis in the synthesis of isotopically labeled compounds. High-Performance Liquid Chromatography (HPLC) is particularly vital for both the purification of the final product and the assessment of its chemical and isotopic purity. moravek.com
Due to the kinetic isotope effect, deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts. These subtle differences can sometimes be exploited for chromatographic separation. osti.gov Although baseline separation of isotopologues (molecules differing only in their isotopic composition) is often challenging, specialized chromatographic conditions can be developed to resolve them. iaea.orgcaltech.edunih.gov Isotope Ratio Mass Spectrometry coupled with liquid chromatography (LC-IRMS) is a powerful analytical technique that can precisely determine the isotopic enrichment of the purified compound. nih.gov
Table 2: Analytical Techniques for Confirmation of Deuteration
| Technique | Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Analysis | Chemical purity, separation from non-labeled species and impurities |
| Mass Spectrometry (MS) | Confirmation of Deuteration | Molecular weight confirmation, determination of the number of incorporated deuterium atoms |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation and Site of Deuteration | Confirmation of molecular structure, precise location of deuterium atoms (absence of ¹H signal) |
Spectroscopic and Mass Spectrometric Validation of Deuterium Incorporation
The successful synthesis of this compound necessitates rigorous analytical validation to confirm the incorporation of deuterium atoms at the intended molecular position and to determine the isotopic enrichment. This is achieved primarily through spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These methods provide definitive evidence of the structural integrity of the molecule and the precise mass increase corresponding to the deuterium labeling.
The synonym for this compound, (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxy-d3)imino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Pivaloyloxymethyl Ester, explicitly indicates that the three deuterium atoms are located on the methoxy (B1213986) group attached to the oxime moiety. Spectroscopic and mass spectrometric analyses are therefore focused on verifying this specific modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules and is particularly useful for confirming the site of isotopic labeling.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled Cefditoren Pivoxil, the protons of the methoxy group (–OCH₃) typically exhibit a characteristic singlet at a specific chemical shift. Upon successful deuteration to form this compound (–OCD₃), this singlet would be absent or significantly diminished in intensity, providing strong evidence for the incorporation of deuterium at this position. The integration of the remaining proton signals in the spectrum would be consistent with the rest of the molecular structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of deuteration. The carbon atom of the deuterated methoxy group (–CD₃) will exhibit a different signal compared to the non-deuterated counterpart. Due to the coupling between the carbon-13 nucleus and the deuterium nuclei (spin I = 1), the signal for the –CD₃ carbon is expected to appear as a triplet. This is a distinct and unambiguous indicator of the C-D bond formation. The chemical shift of this carbon may also experience a slight upfield shift, known as an isotope shift.
Expected ¹H and ¹³C NMR Spectral Data Comparison
| Group | Unlabeled Cefditoren Pivoxil (Expected) | This compound (Expected) | Rationale for Difference |
|---|---|---|---|
| Methoxy (–OCH₃/–OCD₃) Protons | Singlet | Absent or significantly reduced signal | Replacement of protons with deuterium |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of a compound and, in the case of isotopically labeled molecules, for determining the degree of isotopic incorporation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₂₅H₂₅D₃N₆O₇S₃, with a calculated molecular weight of approximately 623.74 g/mol . pharmaffiliates.com In contrast, the non-deuterated Cefditoren Pivoxil (C₂₅H₂₈N₆O₇S₃) has a molecular weight of approximately 620.72 g/mol . The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ at an m/z value that is three mass units higher than that of the unlabeled compound. This mass shift is a direct consequence of the replacement of three protons with three deuterons.
Tandem Mass Spectrometry (MS/MS): To further pinpoint the location of the deuterium label, tandem mass spectrometry can be employed. In an MS/MS experiment, the molecular ion of this compound is isolated and fragmented. The resulting fragment ions are then analyzed. By comparing the fragmentation pattern of the deuterated compound with that of the unlabeled standard, it is possible to identify which fragments retain the deuterium label. For this compound, fragments containing the methoxyimino moiety would exhibit a +3 Da mass shift, while fragments without this group would have the same mass as the corresponding fragments from the unlabeled compound. This detailed analysis provides conclusive evidence for the specific location of the deuterium atoms.
Expected Mass Spectrometry Data
| Analysis | Unlabeled Cefditoren Pivoxil | This compound | Significance |
|---|---|---|---|
| Molecular Formula | C₂₅H₂₈N₆O₇S₃ | C₂₅H₂₅D₃N₆O₇S₃ | Reflects isotopic substitution |
| Molecular Weight | ~620.72 g/mol | ~623.74 g/mol | Confirms the incorporation of three deuterium atoms |
| [M+H]⁺ peak in HRMS | Expected around m/z 621.12 | Expected around m/z 624.14 | Direct evidence of a +3 mass unit shift |
The combination of these spectroscopic and mass spectrometric techniques provides a comprehensive and definitive validation of the successful synthesis and isotopic enrichment of this compound, ensuring its suitability for use as an internal standard in analytical applications.
Advanced Bioanalytical Methodologies for Cefditoren Pivoxil D3 Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Deuterated Compound Analysis
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological fluids due to its high sensitivity, selectivity, and speed. The use of deuterated internal standards is a key strategy to improve the performance of LC-MS/MS assays.
The development of a robust and reliable quantitative LC-MS/MS method is a critical step in preclinical and clinical drug development. The use of a stable isotope-labeled internal standard, such as Cefditoren (B193786) Pivoxil-d3, is highly recommended by regulatory agencies. Cefditoren Pivoxil-d3 shares a nearly identical chemical structure and physicochemical properties with the unlabeled analyte, Cefditoren Pivoxil. This ensures that it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source.
A typical LC-MS/MS method for the quantification of Cefditoren would involve the following steps:
Sample Preparation: Protein precipitation is a common and straightforward method for extracting the analyte and internal standard from biological matrices like plasma. ijrap.net
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is employed to separate Cefditoren from other endogenous components of the biological matrix. researchgate.netjapsonline.comnih.gov A C18 column is frequently used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. researchgate.netjapsonline.comnih.gov
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, typically in the positive ion mode using electrospray ionization (ESI). Specific precursor-to-product ion transitions are monitored for both Cefditoren Pivoxil and this compound in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
The use of a deuterated internal standard like this compound allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.
Table 1: Example of LC-MS/MS Parameters for Cefditoren Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) japsonline.com |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min japsonline.com |
| Gradient | Optimized for separation |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Monitored Transition (Analyte) | Specific to Cefditoren Pivoxil |
| Monitored Transition (IS) | Specific to this compound |
| Dwell Time | Optimized for peak shape |
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. These effects can lead to inaccurate and imprecise results. Deuterated internal standards are highly effective in compensating for matrix effects. nih.gov
Since this compound has almost identical chromatographic retention time and ionization characteristics to the unlabeled Cefditoren Pivoxil, it experiences the same degree of matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to a more accurate and reproducible quantification.
Studies have shown that stable isotope-labeled internal standards are superior to structural analogs for correcting matrix effects, as even minor differences in chemical structure can lead to different chromatographic behavior and susceptibility to matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Drug Research
NMR spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules. In the context of deuterated compounds like this compound, specific NMR techniques can provide valuable information.
Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. While not as commonly used as proton (¹H) NMR, it can provide unique insights into the location of deuterium labels within a molecule. For this compound, ²H NMR would confirm the position of the three deuterium atoms, which are typically introduced in the methoxy (B1213986) group of the methoxyimino side chain. nih.gov
The chemical shift in a ²H NMR spectrum is identical to that in a ¹H NMR spectrum, but the signals are generally broader. This technique is valuable for confirming the successful synthesis and isotopic enrichment of the deuterated standard.
Proton (¹H) and Carbon-13 (¹³C) NMR are standard techniques for the structural elucidation of organic molecules. When analyzing this compound, these techniques provide complementary information to ²H NMR.
Similarly, in the ¹³C NMR spectrum, the carbon atom of the deuterated methoxy group would exhibit a characteristic multiplet signal due to coupling with the deuterium nucleus (a spin-1 nucleus), further confirming the location of the deuterium label. The chemical shifts of the other carbon atoms in the molecule would be largely unaffected.
Method Validation in Preclinical Research Contexts
Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo rigorous validation to ensure its reliability. Method validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The validation of an LC-MS/MS method for Cefditoren using this compound as an internal standard would include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. This includes intra-day (repeatability) and inter-day (intermediate precision) assessments.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. Linearity and the range of quantification are determined. japsonline.comnih.gov
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage). ijrap.net
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-noise ratio ≥ 5; accuracy and precision criteria met |
| Stability | Analyte concentration within ±15% of the initial concentration |
The successful validation of the bioanalytical method ensures that the data generated during preclinical studies are accurate and reliable, which is essential for making informed decisions in the drug development process.
In Vitro and Preclinical Metabolic Research of Cefditoren Pivoxil D3
Assessment of Kinetic Isotope Effects (KIEs) on Metabolic Stability (in vitro/preclinical)
The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with its heavier isotope can alter the rate of a chemical reaction. A significant primary KIE is observed when the bond to the isotope is cleaved in the rate-determining step of the reaction. juniperpublishers.com For deuterium (B1214612), the C-D bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage requires more energy, thus slowing the reaction.
This lack of a KIE means that Cefditoren (B193786) Pivoxil-d3 should be converted to its active form at virtually the same rate as its non-deuterated counterpart in preclinical in vitro systems.
Comparative Metabolic Stability Studies of Cefditoren Pivoxil-d3 versus Cefditoren Pivoxil (in vitro microsomal/hepatocyte models)
In vitro models such as human liver microsomes and hepatocytes are standard tools for assessing metabolic stability. nih.gov These systems contain a range of metabolic enzymes, including the esterases responsible for hydrolyzing Cefditoren Pivoxil.
| Compound | In Vitro System | Primary Metabolic Pathway | Expected KIE (kH/kD) | Predicted Comparative Half-Life (t½) |
|---|---|---|---|---|
| Cefditoren Pivoxil | Liver Microsomes/Hepatocytes | Esterase Hydrolysis | N/A | Baseline |
| This compound | Liver Microsomes/Hepatocytes | Esterase Hydrolysis | ~1.0 | Expected to be similar to Cefditoren Pivoxil |
Mechanisms of Pivalate (B1233124) Release and Fate from this compound (preclinical/in vitro)
The use of the d3-label provides a precise method for tracking the fate of the pivalate group after its release from the parent prodrug.
Release via Hydrolysis : In vitro incubation of this compound with intestinal or liver preparations containing esterases results in the rapid cleavage of the pivoxil ester, releasing active cefditoren and pivalic acid-d3. nih.govnih.gov
Conjugation with Carnitine : Following its release, the liberated pivalic acid-d3 undergoes conjugation with endogenous L-carnitine. This biochemical reaction is catalyzed by carnitine acyltransferases. The product of this reaction is pivaloyl-d3-carnitine. nih.gov
Elimination : In preclinical models, this deuterated pivaloylcarnitine (B1222081) conjugate is the primary form in which the pivalate moiety is eliminated from the body, mainly through renal excretion. nih.govelsevierpure.com The presence of pivaloyl-d3-carnitine in urine serves as a definitive biomarker for the metabolic processing of the pivoxil group from the administered drug. This pathway is of clinical interest because the excretion of pivaloylcarnitine can lead to a depletion of the body's carnitine stores. The use of the d3-labeled compound allows for precise quantification of this effect in preclinical studies.
Pharmacokinetic Research Applications of Cefditoren Pivoxil D3 Non Human Focus
Utilization of Cefditoren (B193786) Pivoxil-d3 as a Tracer in Preclinical Pharmacokinetic Investigations
The use of stable, non-radioactive isotopes like deuterium (B1214612) has become an essential methodology in drug metabolism research, offering significant safety advantages over traditional radioisotopes. scitechnol.commetsol.com Cefditoren Pivoxil-d3 is ideally suited for use as a tracer in preclinical pharmacokinetic studies. nih.gov When administered to animal models, the deuterated compound follows the same biological pathways as its non-labeled counterpart. clearsynth.com Its key advantage lies in its detection. Using mass spectrometry, researchers can easily distinguish the deuterium-labeled Cefditoren from the naturally occurring (protium) form, allowing for precise tracking and quantification of the drug's journey through the body. nih.govacs.org
This tracer application is invaluable for:
Metabolite Identification: Tracking the metabolic fate of Cefditoren Pivoxil to identify and quantify its various metabolites. scitechnol.com
Bioavailability Studies: Accurately determining the fraction of the drug that reaches systemic circulation. researchgate.net
Internal Standards: Serving as a highly reliable internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. ovid.comcbspd.com The use of a stable isotope-labeled internal standard like Cefditoren-d3 is the gold standard for correcting for matrix effects and variations in sample processing, ensuring the highest accuracy in quantitative assays. ovid.comresearchgate.net
The sensitivity and specificity afforded by mass spectrometric detection of deuterated tracers allow for a more detailed understanding of a drug's disposition than older analytical methods. nih.gov
Absorption and Distribution Studies in Animal Models Using Deuterium Labeling
Deuterium labeling is a powerful technique for studying the absorption and distribution of drug candidates in vivo. clearsynth.comacs.org By using this compound, researchers can gain detailed insights into how the drug is absorbed from the gastrointestinal tract and distributed to various tissues and organs in animal models such as mice and rats. clearsynth.comelsevierpure.com The distinct mass of the deuterated compound allows for its unambiguous detection in blood, plasma, and tissue homogenates, minimizing interference from endogenous substances.
Preclinical studies on the non-deuterated Cefditoren Pivoxil in murine models have established its pharmacokinetic profile following oral administration. For instance, in a lung-infection model in mice, key pharmacokinetic parameters were determined, which are foundational for understanding its distribution to the target site of infection. elsevierpure.comresearchgate.net The use of this compound in such studies would enhance the precision of these measurements, particularly for quantifying drug concentrations in tissues where levels may be low.
Table 1: Pharmacokinetic Parameters of Cefditoren in Healthy Mice Following a Single Oral Dose of Cefditoren Pivoxil
Data adapted from a study on Cefditoren Pivoxil in a murine lung-infection model. elsevierpure.com Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the concentration-time curve.
Excretion Kinetics and Routes of Elimination in Preclinical Species
Understanding the routes and rates of drug elimination is a cornerstone of pharmacokinetic analysis. This compound facilitates precise studies into the excretion kinetics of Cefditoren in preclinical species. By analyzing urine, feces, and bile samples from animal models using mass spectrometry, researchers can accurately quantify the amount of the deuterated drug and its metabolites eliminated through renal and biliary pathways. scitechnol.comacs.org
For cephalosporins in general, both urinary and biliary excretion are significant routes of elimination, with the dominant pathway often depending on the compound's molecular weight and the animal species. asm.orgnih.gov Studies in rats have shown that for cephalosporins with a molecular weight above approximately 450, biliary excretion becomes a principal route of elimination. asm.orgportico.org Interruption of bile flow in these models typically results in a compensatory increase in urinary excretion. asm.org Given that Cefditoren's molecular weight is over 500, significant biliary excretion would be expected in rat models. The use of this compound allows for clear differentiation and quantification of the parent drug from any metabolites in the collected excreta, providing a complete picture of its elimination profile.
Table 2: Biliary Excretion of Various Cephalosporins in Rats
Data illustrates the general trend of increased biliary excretion with higher molecular weight for cephalosporins in rats. asm.orgportico.org
Comparative Pharmacokinetic Profiling of Deuterated and Non-Deuterated Analogs in Animal Models
A significant application of deuteration in pharmacology is to investigate and potentially modify a drug's metabolic rate through the kinetic isotope effect (KIE). nih.govbioscientia.de The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. plos.org If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the reaction. bioscientia.denih.gov
This phenomenon allows for comparative pharmacokinetic studies in animal models to see if this compound exhibits a different profile than its non-deuterated counterpart. Such a study would typically involve administering both compounds to different groups of animals and comparing key pharmacokinetic parameters. A slower metabolism of the deuterated version could result in:
Higher plasma concentrations (Cmax).
A longer elimination half-life. nih.gov
In vitro studies with other deuterated compounds have shown that the magnitude of the KIE is highly dependent on the specific metabolic pathway and the enzyme involved. youtube.com For example, the effect on intrinsic clearance can vary significantly depending on which site on the molecule is deuterated and which CYP450 isoform is responsible for its metabolism. youtube.com While specific comparative in vivo data for Cefditoren Pivoxil is not available, the principles of KIE suggest that if its metabolism involves a rate-limiting C-H bond cleavage, the d3 version could have an altered pharmacokinetic profile, a hypothesis that can be directly tested in preclinical models. youtube.comcertara.com
Pharmacokinetic Modeling and Simulation Based on Preclinical Data
Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in drug development to predict a drug's behavior and to extrapolate findings from preclinical species to humans. youtube.comnih.gov High-quality data from preclinical animal studies are essential for building robust and predictive physiologically-based pharmacokinetic (PBPK) models. antibiotics.or.jp
The precise quantitative data generated from studies using this compound serve as superior inputs for these models. The accuracy of measurements for absorption rate, clearance, volume of distribution, and tissue partitioning is enhanced when using a deuterated tracer. antibiotics.or.jp This data allows for the development of sophisticated models that can simulate Cefditoren's concentration-time profiles in various tissues and under different conditions. nih.gov Population pharmacokinetic analyses of non-deuterated Cefditoren Pivoxil have been conducted, identifying key parameters and their variability. Preclinical data from animal models, refined through the use of deuterated standards, are critical for the initial development and validation of such models before they are applied to clinical scenarios. youtube.com
Table 3: Example of Population Pharmacokinetic Parameters for Cefditoren from a One-Compartment Model
These parameters are typically estimated using software like NONMEM from plasma concentration data collected in preclinical and clinical studies.
Mechanistic Pharmacodynamic Investigations of Cefditoren Pivoxil Fundamental Focus
Bacterial Target Identification and Interaction Studies (in vitro/molecular level)
The primary molecular targets of cefditoren (B193786) are the penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. toku-e.comtoku-e.com By binding to and inactivating these enzymes, cefditoren disrupts the structural integrity of the cell wall, leading to cell lysis and death. patsnap.comontosight.ai
In vitro studies have demonstrated cefditoren's efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. patsnap.comwikipedia.org It shows potent activity against common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, including strains that produce β-lactamases. wikidoc.orgwikipedia.org Cefditoren is also effective against methicillin-susceptible Staphylococcus aureus. wikidoc.org
Crystallographic studies of cefditoren complexed with PBP 2X from Streptococcus pneumoniae have provided detailed insights into their interaction. nih.govresearchgate.net These studies reveal that the unique structure of cefditoren's C-3 side chain allows it to interact with a hydrophobic pocket in the enzyme, a feature that contributes to its high antimicrobial activity. nih.gov This interaction involves an induced-fit conformational change in the PBP upon binding. nih.govresearchgate.net
Cefditoren Pivoxil-d3 is a deuterated form of Cefditoren Pivoxil. medchemexpress.com Deuterium (B1214612) labeling is a technique used in research to trace the metabolic fate of a drug and to potentially alter its pharmacokinetic properties. nih.govnih.gov While the fundamental target interaction remains the same, the presence of deuterium could influence metabolic stability. nih.gov
Penicillin-Binding Protein (PBP) Affinity and Binding Kinetics
Cefditoren exhibits a strong affinity for various PBPs, which is a key determinant of its broad antibacterial spectrum. patsnap.compatsnap.com Its binding affinity varies among different bacterial species and their specific PBPs. patsnap.com
In Streptococcus pneumoniae, cefditoren demonstrates a particularly high affinity for PBP 2X, which is often associated with cephalosporin (B10832234) resistance when mutated. wikipedia.orgnewmicrobiologica.org This high affinity is a significant factor in its potent activity against penicillin-resistant strains of this pathogen. wikipedia.orgresearchgate.net Studies have also shown excellent affinity for PBP 1A in S. pneumoniae. researchgate.netnih.gov
Research investigating the binding kinetics of cefditoren has provided quantitative data on its interaction with specific PBPs. For instance, microscale thermophoresis has been used to determine the dissociation constant (Kd) of cefditoren with purified PBP1A and PBP2X from Streptococcus pneumoniae. researchgate.netnih.gov
| PBP Target | Bacterial Species | Binding Affinity (Kd/IC50) | Comparison with other Cephalosporins |
| PBP1A | Streptococcus pneumoniae | Kd: 0.005 ± 0.004 µM researchgate.netnih.gov | Lower Kd than cefcapene (B134052), cefixime, and cefdinir (B1668824) researchgate.netnih.gov |
| PBP2X | Streptococcus pneumoniae | Kd: 9.70 ± 8.24 µM researchgate.netnih.gov | Lower Kd than cefixime, but higher than cefcapene and cefdinir researchgate.netnih.gov |
| PBP1A | Haemophilus influenzae | Strong affinity indicated researchgate.netnih.gov | - |
| PBP3A/B | Haemophilus influenzae | IC50: 0.060 ± 0.002 µM researchgate.netnih.gov | Lowest IC50 value among tested cephalosporins researchgate.net |
This table summarizes the binding affinity of cefditoren for various Penicillin-Binding Proteins (PBPs) in key bacterial species.
The strong binding kinetics of cefditoren to these essential bacterial enzymes underscore its potent bactericidal effect.
Inhibition of Bacterial Cell Wall Synthesis Mechanisms
The bactericidal action of cefditoren stems directly from its ability to inhibit the final stages of bacterial cell wall synthesis. drugbank.comwikidoc.org The bacterial cell wall is a rigid structure composed of peptidoglycan, which is essential for maintaining the cell's shape and protecting it from osmotic stress. toku-e.com
The synthesis of peptidoglycan involves a series of enzymatic reactions, with the final step being the cross-linking of peptide chains, a reaction catalyzed by PBPs. patsnap.comtoku-e.com Cefditoren, like other β-lactam antibiotics, mimics the structure of the natural substrate of these enzymes. By covalently binding to the active site of PBPs, cefditoren effectively inactivates them. nih.gov
This inhibition of PBP function disrupts the formation of the peptidoglycan layer, leading to a weakened cell wall. patsnap.comnih.gov Consequently, the bacterial cell is unable to withstand the internal osmotic pressure, resulting in cell lysis and death. toku-e.comtoku-e.com In addition to inhibiting peptidoglycan synthesis, exposure to β-lactam antibiotics can also lead to the loss of lipoteichoic acids from the cell wall, which in turn triggers uncontrolled autolytic activity, further contributing to cell death. nih.gov
The stability of cefditoren in the presence of a variety of β-lactamases, enzymes that can inactivate many other β-lactam antibiotics, further enhances its ability to effectively inhibit cell wall synthesis in resistant bacterial strains. drugbank.comwikidoc.org
Structure-Activity Relationships and Potential Deuterium Isotope Effects on Target Binding
The chemical structure of cefditoren is intricately linked to its antibacterial activity and its affinity for PBPs. wikipedia.org Key structural features contribute to its broad spectrum and stability:
Aminothiazole group: Enhances activity against Gram-negative bacteria. wikipedia.org
Methylthiazole group: Enhances activity against Gram-positive bacteria. wikipedia.org
Methoxyimino group: Confers stability against many β-lactamases. wikipedia.org
Pivoxil ester group: Increases oral bioavailability by facilitating absorption. wikipedia.org
Crystallographic studies have revealed that the C-3 side chain of cefditoren plays a crucial role in its high affinity for PBP 2X in S. pneumoniae. nih.gov This side chain interacts with a specific hydrophobic pocket within the enzyme, a feature not observed with all cephalosporins. nih.gov
The introduction of deuterium in this compound represents a subtle but potentially significant structural modification. medchemexpress.com Deuterium is a stable, non-radioactive isotope of hydrogen. nih.gov The replacement of hydrogen with deuterium at specific positions in a drug molecule can lead to a "deuterium kinetic isotope effect" (DKIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. nih.gov
While the primary mechanism of action—binding to PBPs—is unlikely to be directly affected by deuteration, the metabolic profile of the drug could be altered. nih.gov This could potentially lead to changes in the drug's pharmacokinetic properties. However, specific studies on the deuterium isotope effects on the target binding of this compound are not extensively available in the provided search results. The primary focus of deuteration in pharmaceutical research is often to improve metabolic stability and pharmacokinetic profiles. nih.gov
Antimicrobial Resistance Mechanisms and Cefditoren Pivoxil Research
Molecular Basis of Bacterial Resistance to Cefditoren (B193786)
Resistance to cefditoren is a multifaceted issue at the molecular level, primarily driven by three principal mechanisms. patsnap.com
Enzymatic Degradation : The most common mechanism is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural feature of cefditoren, rendering the antibiotic inactive before it can reach its target. youtube.com
Target Site Modification : Cefditoren exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. drugbank.compatsnap.com Bacteria can develop resistance by acquiring mutations in the genes that encode these PBPs. nih.gov These genetic alterations result in modified PBPs with reduced affinity for cefditoren, allowing cell wall synthesis to continue even in the presence of the drug. etflin.com
Reduced Intracellular Concentration : Bacteria can limit the amount of cefditoren that reaches the target PBPs. This is achieved through two main strategies:
Efflux Pumps : These are specialized transport proteins embedded in the bacterial cell membrane that actively pump antibiotics out of the cell, lowering the intracellular drug concentration to sub-therapeutic levels. frontiersin.orgnih.gov
Altered Permeability : Changes in the bacterial cell membrane, particularly the outer membrane of Gram-negative bacteria, can reduce the influx of cefditoren into the cell. patsnap.com
These mechanisms can occur individually or in combination, often leading to higher levels of resistance.
Beta-Lactamase Production and Hydrolysis of Cefditoren
A key attribute of cefditoren is its enhanced stability against hydrolysis by many common, clinically important beta-lactamases. nih.govnih.govmedchemexpress.com This stability characterizes it as a third-generation cephalosporin (B10832234) and provides an advantage over earlier-generation agents. nih.govresearchgate.net However, its stability is not absolute and varies depending on the specific type of beta-lactamase.
In vitro studies are crucial for quantifying cefditoren's activity against bacteria producing various beta-lactamases. This is typically measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Research has shown that cefditoren maintains high potency against common respiratory pathogens, even when they produce beta-lactamases. For 1,170 isolates of H. influenzae, the MIC required to inhibit 90% of strains (MIC₉₀) was 0.015 µg/mL, a value that was not affected by beta-lactamase production. nih.gov For M. catarrhalis, cefditoren inhibited nearly all isolates at concentrations easily achievable in the body. nih.gov However, against Enterobacteriaceae that produce ESBLs or high levels of AmpC β-lactamases, its activity is significantly reduced. researchgate.net
| Bacterial Species | Beta-Lactamase Status | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Haemophilus influenzae | Positive or Negative | 0.015 | nih.gov |
| Moraxella catarrhalis | Positive or Negative | 0.5 | nih.gov |
| Streptococcus pneumoniae | (Not applicable) | 0.5 | nih.gov |
| Staphylococcus aureus (Oxacillin-susceptible) | (Varies) | ≤1.0 | nih.gov |
There is no specific research available on the impact of deuteration on the degradation of Cefditoren-d3 by beta-lactamase enzymes. The primary purpose of Cefditoren-d3 is to serve as an analytical standard.
From a theoretical standpoint, the "kinetic isotope effect" describes how replacing a hydrogen atom with its heavier isotope, deuterium (B1214612), can slow down a chemical reaction if the cleavage of that C-H bond is the rate-determining step. juniperpublishers.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This principle is sometimes used in drug development to improve a drug's metabolic stability against degradation by enzymes like the cytochrome P450 family, thereby increasing its half-life. juniperpublishers.comnih.gov
However, this effect is unlikely to be relevant to beta-lactamase-mediated hydrolysis of cefditoren. Beta-lactamases act by hydrolyzing the amide bond within the beta-lactam ring. youtube.com The deuteration in Cefditoren-d3 is typically at positions not directly involved in this ring-opening reaction. Therefore, a significant impact on its susceptibility to beta-lactamase degradation would not be expected.
Efflux Pump Mechanisms and Their Contribution to Resistance
Efflux pumps are protein transporters in the bacterial cell membrane that actively expel a wide range of substrates, including antibiotics, from the cell's interior. frontiersin.orgnih.govresearchgate.net This mechanism prevents the drug from reaching its intracellular target, thereby conferring resistance. nih.gov In Gram-negative bacteria, these pumps are often part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, expelling substances directly to the outside of the cell. nih.gov
The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in mediating multidrug resistance in Gram-negative pathogens. nih.gov Overexpression of genes encoding these pumps can lead to clinically significant resistance to multiple classes of antibiotics. While efflux is a known resistance mechanism for cephalosporins, specific research focusing on the contribution of particular efflux pumps to cefditoren resistance is not as extensively detailed as for other mechanisms like beta-lactamase production or PBP mutations. However, given the broad substrate profile of many efflux pumps, it is a recognized and important component of potential resistance to cefditoren, particularly in non-fermenting Gram-negative bacilli. mdpi.com
Target Site Modifications (e.g., PBP Mutations) Leading to Resistance
The primary targets for all beta-lactam antibiotics, including cefditoren, are the Penicillin-Binding Proteins (PBPs). drugbank.com Alterations in these enzymes are a fundamental mechanism of resistance, especially in Gram-positive bacteria like Streptococcus pneumoniae. nih.gov Resistance emerges through mutations in the PBP genes (pbp1a, pbp2x, pbp2b), which lead to structural changes in the active site of the enzymes. etflin.comresearchgate.net These changes lower the binding affinity of cefditoren, making it less effective at inhibiting cell wall synthesis. patsnap.com
Cefditoren is noted for its high affinity for the PBPs of many key pathogens, which contributes to its potent activity. drugbank.com The crystal structure of cefditoren complexed with PBP 2X from S. pneumoniae has been determined, revealing that unique structural features of the drug allow for favorable interactions within the PBP active site, which likely contributes to its high activity against this pathogen. nih.gov
Furthermore, cefditoren has demonstrated continued efficacy against some bacterial strains that have PBP-mediated resistance to other beta-lactams. For instance, it retains high intrinsic activity against Haemophilus influenzae strains known as β-lactamase-negative ampicillin-resistant (BLNAR). nih.gov This resistance is caused by mutations in the ftsI gene, which encodes PBP3. Cefditoren's ability to overcome certain PBP modifications underscores its value in treating infections caused by such resistant phenotypes. nih.govnih.gov
Genetic and Genomic Approaches to Study Resistance Evolution
Modern molecular techniques are pivotal in understanding the evolution of cefditoren resistance. Genetic and genomic approaches allow researchers to identify the specific mutations and genes responsible for resistance in bacterial strains isolated from clinical settings. nih.gov
Polymerase Chain Reaction (PCR) and Gene Sequencing : These methods are used to amplify and analyze the sequences of specific genes known to be involved in resistance. For example, studies have used PCR and sequencing to identify mutations within the conserved motifs of pbp1a, pbp2x, and pbp2b genes in cefditoren-resistant clinical isolates of S. pneumoniae. researchgate.net This allows for the precise mapping of amino acid changes that reduce the drug's binding affinity.
Whole-Genome Sequencing (WGS) : WGS provides a comprehensive view of all genetic changes in a resistant bacterium compared to a susceptible counterpart. This can uncover novel resistance mutations or combinations of mutations in different genes (e.g., PBP genes, efflux pump regulators) that work together to create a resistant phenotype. nih.gov
Experimental Evolution : In a laboratory setting, bacteria can be exposed to increasing concentrations of an antibiotic over time. nih.gov By sequencing the genomes of the evolved resistant populations, scientists can track the step-by-step acquisition of mutations and understand the evolutionary pathways that lead to high-level resistance. springernature.com
These approaches have revealed that the genetic background of a particular bacterial strain can significantly influence its ability and the specific path it takes to evolve resistance. nih.govnih.gov
Advanced Research Applications and Future Directions for Deuterated Antibiotics
Application of Cefditoren (B193786) Pivoxil-d3 in Proteomics and Metabolomics Research
The use of stable isotope-labeled compounds is a cornerstone of modern proteomics and metabolomics. In these fields, Cefditoren Pivoxil-d3 can serve as a valuable tool for quantitative analysis and metabolic flux studies.
In proteomics, deuterium-labeled compounds can be used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or similar methodologies to differentiate between protein populations. While direct application of a deuterated antibiotic in this manner is less common, its use in studying antibiotic resistance mechanisms at the proteome level holds promise. For instance, researchers can compare the proteomic profiles of bacteria treated with Cefditoren Pivoxil versus its deuterated analog to identify proteins involved in the drug's mechanism of action or resistance pathways. Any alterations in protein expression or post-translational modifications due to the kinetic isotope effect could provide insights into the drug-target interactions and metabolic fate.
In metabolomics, deuterium (B1214612) labeling is instrumental for tracing the metabolic pathways of a drug and its impact on the host or microbial metabolome. bohrium.com this compound can be used in metabolic studies to track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. nih.gov This is crucial for understanding how the deuteration of the methoxy (B1213986) group affects its metabolic stability, potentially altering its biotransformation and the formation of metabolites. nih.govcdnsciencepub.com Furthermore, by introducing a "heavy" tag, researchers can more easily distinguish the drug and its metabolites from the complex background of endogenous molecules, facilitating their identification and quantification. rsc.org
Recent advancements in Raman spectroscopy combined with deuterium probing, known as Raman-Deuterium Stable Isotope Probing (DSIP), offer a powerful method for monitoring metabolic activity in microbial communities. biorxiv.org This technique could be employed to study the effect of this compound on bacterial metabolism at the single-cell level, providing insights into its bactericidal or bacteriostatic effects. biorxiv.orgacs.org
Use of Deuterated Analogs in Drug-Drug Interaction Studies (in vitro/animal models)
Deuterated analogs of drugs, including this compound, are valuable tools for investigating drug-drug interactions (DDIs), particularly those involving cytochrome P450 (CYP) enzymes. cdnsciencepub.com The kinetic isotope effect resulting from the C-D bond being stronger than the C-H bond can significantly slow down metabolism at the site of deuteration. tandfonline.com
Key Applications in DDI Studies:
Metabolic Pathway Elucidation: By selectively deuterating different positions on a drug molecule, researchers can pinpoint the primary sites of metabolism. If deuteration at a specific site significantly reduces the rate of metabolism, it indicates that this position is a "soft spot" for enzymatic attack.
CYP Inhibition and Induction Studies: this compound can be used in in vitro systems, such as human liver microsomes, to assess its potential to inhibit or induce CYP enzymes. juniperpublishers.com Comparing its effects to the non-deuterated parent compound can reveal whether the deuteration alters its interaction with these critical drug-metabolizing enzymes. juniperpublishers.com For example, a study on a deuterated analog of nevirapine (B1678648) showed that metabolic switching due to deuteration resulted in less CYP inhibition. juniperpublishers.com
In Vivo Animal Models: Animal models are crucial for understanding the real-world implications of DDIs. nih.gov Administering this compound along with other medications to animal models can help predict potential interactions in humans. nih.gov For instance, research on deuterated clopidogrel (B1663587) analogs in rats demonstrated higher antiplatelet activity, confirming in vitro findings. nih.gov Such studies can help to de-risk drug development by identifying potential DDIs early on. researchgate.net
Table 1: Examples of Deuterated Analogs in Preclinical Research
| Deuterated Analog | Parent Drug | Research Focus | Key Findings |
| Deuterated Imatinib | Imatinib | Investigating the impact of deuteration on metabolic stability and off-target effects. | Showed improved metabolic stability and reduced off-target kinase inhibition in preclinical models. |
| Deuterated Venlafaxine | Venlafaxine | Evaluating the effect of deuteration on the formation of the active metabolite, O-desmethylvenlafaxine. | Deuteration at the O-methyl position slowed metabolism, leading to a different pharmacokinetic profile. |
| HC-1119 (Deuterated Enzalutamide) | Enzalutamide | Aimed to improve the pharmacokinetic profile and reduce the risk of seizures. | Demonstrated an improved pharmacokinetic profile and a higher safety margin in in vivo models. tandfonline.com |
Development of Novel Analytical Probes and Reference Standards Using Deuterium Labeling
The unique properties of deuterium-labeled compounds make them indispensable in the development of analytical methods and as reference standards. aquigenbio.comsynzeal.com this compound is a prime example of a deuterated compound used for these purposes. aquigenbio.compharmaffiliates.com
As an analytical probe , this compound can be used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). Because it has nearly identical chemical and physical properties to the non-deuterated Cefditoren Pivoxil, it co-elutes and ionizes similarly, but is distinguishable by its higher mass. This allows for accurate correction of any sample loss during extraction and analysis, leading to more precise and reliable quantification of the parent drug in biological matrices.
Deuterium labeling is also being explored in the development of novel imaging probes. For example, deuterium metabolic imaging (DMI) is an emerging MRI-based technique that can non-invasively track the metabolism of deuterated substrates like glucose in vivo. bohrium.com While not a direct application for an antibiotic, the principle of using deuterated molecules as tracers for metabolic processes is a rapidly advancing field.
As a reference standard , this compound is essential for the development and validation of analytical methods for Cefditoren Pivoxil. aquigenbio.comsynzeal.com It is used in quality control applications and is crucial for Abbreviated New Drug Applications (ANDAs) submitted to regulatory agencies. aquigenbio.com The availability of a well-characterized deuterated standard ensures the accuracy and comparability of analytical results across different laboratories and studies. aquigenbio.com
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Compounds
Computational chemistry and molecular dynamics (MD) simulations are increasingly powerful tools for understanding the subtle effects of deuteration on molecular properties and interactions. fugaku100kei.jp These methods can provide insights that are difficult to obtain through experimental means alone.
Applications in the Study of Deuterated Antibiotics:
Conformational Analysis: MD simulations can explore the conformational landscape of this compound and compare it to its non-deuterated counterpart. While the steric differences are minimal, changes in vibrational frequencies due to the heavier deuterium atom can lead to subtle shifts in conformational preferences, which might influence binding to its target, the penicillin-binding proteins (PBPs).
Binding Affinity and Dynamics: Simulations can model the binding of this compound to the active site of PBPs. nih.gov By calculating the binding free energy, researchers can predict whether deuteration enhances or diminishes the drug's affinity for its target. mdpi.com MD simulations can also reveal how deuteration affects the dynamics of the drug-target complex, including the residence time of the drug in the binding pocket. mdpi.com
Vibrational Analysis: Computational methods can accurately predict the vibrational spectra of deuterated molecules. This is particularly important for interpreting experimental techniques like Raman and infrared spectroscopy that are sensitive to isotopic substitution. For instance, a computational study on deuterated thioformaldehyde (B1214467) provided insights into its molecular vibrations. ajchem-a.com
Quantum Mechanical Effects: For reactions involving the cleavage of the C-D bond, quantum mechanical calculations are essential for understanding the kinetic isotope effect. These calculations can help to predict the extent to which deuteration will slow down metabolic reactions, providing a theoretical basis for the observed pharmacokinetic changes. fugaku100kei.jp
Table 2: Computational Methods in Deuterated Drug Research
| Computational Method | Application | Insights Gained |
| Molecular Dynamics (MD) Simulations | Studying the interaction of deuterated ligands with protein targets. researchgate.net | Provides information on binding modes, conformational changes, and the stability of the drug-receptor complex. researchgate.net |
| Quantum Mechanics (QM) Calculations | Calculating the kinetic isotope effect and predicting reaction rates. | Explains the impact of deuteration on metabolic stability and reaction mechanisms. |
| Hybrid QM/MM Methods | Modeling enzymatic reactions involving deuterated substrates. | Combines the accuracy of QM for the reactive site with the efficiency of molecular mechanics for the surrounding protein and solvent. |
| Free Energy Perturbation (FEP) | Predicting the change in binding affinity upon deuteration. | Offers a quantitative measure of the impact of isotopic substitution on drug-target interactions. |
Emerging Research Areas in Deuterated Drug Development and Antimicrobial Stewardship (academic perspective)
The field of deuterated drug development is continually evolving, with several exciting research areas emerging, particularly from an academic standpoint. These areas intersect with the critical global challenge of antimicrobial resistance and the principles of antimicrobial stewardship.
One promising area is the use of deuterium labeling in combination with advanced analytical techniques to accelerate antibiotic susceptibility testing (AST) . nih.gov Rapid AST is crucial for guiding appropriate antibiotic therapy and preventing the overuse of broad-spectrum agents. nih.govnih.gov Researchers are developing methods that use heavy water (D₂O) to label bacterial lipids and proteins, with the rate of deuterium incorporation serving as a proxy for metabolic activity and thus, susceptibility to an antibiotic. nih.govresearchgate.netresearchgate.net Techniques like MALDI-TOF mass spectrometry and Raman spectroscopy can then be used to detect this labeling, potentially providing AST results in hours rather than days. nih.govnih.govacs.org
Another area of active research is the development of deuterated antibiotics with improved properties against resistant bacteria . While deuteration may not inherently overcome existing resistance mechanisms, it can be strategically employed to enhance the pharmacokinetic profile of an antibiotic, leading to higher and more sustained concentrations at the site of infection. cdnsciencepub.com This could potentially improve efficacy against less susceptible strains. There is also interest in exploring whether deuteration can alter the metabolic pathways of bacteria in ways that might re-sensitize them to existing antibiotics.
Future research will likely focus on:
Developing more efficient and cost-effective methods for synthesizing deuterated compounds. bionauts.jp
Expanding the application of deuterium-based imaging and diagnostic techniques in infectious diseases. biorxiv.orgoptica.org
Conducting more extensive preclinical and clinical studies to fully evaluate the potential benefits of deuterated antibiotics in combating antimicrobial resistance. musechem.comacs.org
Q & A
Q. What analytical methods are recommended for quantifying Cefditoren Pivoxil-d3 in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification. Key parameters include:
- Column : Sunfire C18 (150 × 4.6 mm; 5 µm) .
- Mobile phase : Methanol-water (62:38 v/v) or sodium dihydrogen phosphate buffer (pH-adjusted with ortho-phosphoric acid) .
- Detection : UV at 240 nm or PDA detectors .
- Validation : Linearity (10–400 µg/mL), recovery (98–102%), and precision (RSD <2%) per ICH guidelines .
Q. How is the stability of this compound assessed under stress conditions?
Stability studies follow ICH Q1A(R2) guidelines, including:
- Hydrolytic degradation : Acidic (0.1M HCl), alkaline (0.1M NaOH), and neutral (water) conditions at 80°C .
- Analytical tools : HPLC coupled with LC-MS/TOF to identify degradation products (e.g., cefditoren and pivalate) .
- Degradation pathways : Structural elucidation via fragmentation patterns (e.g., m/z 543.1 for cefditoren) .
Q. What pharmacokinetic parameters influence the bioavailability of this compound?
Key parameters include:
- Absorption : Hydrolysis by intestinal esterases to active cefditoren (Cmax = 1.8 µg/mL after 200 mg dose) .
- Distribution : Protein binding (88%), primarily to albumin, with tissue penetration into bronchial mucosa and tonsils .
- Elimination : Renal excretion (half-life = 1.5 hours; renal clearance = 4.1–5.6 L/h) .
Advanced Research Questions
Q. How can factorial design optimize gastroretentive floating tablet formulations of this compound?
A 2³ factorial design evaluates variables:
- Independent factors : Polymer type (HPMC vs. ethylcellulose), polymer amount (100 vs. 150 mg), and citric acid presence .
- Responses : T50% (time for 50% drug release) and Q8 (amount released at 8 hours) .
- Statistical analysis : ANOVA (p < 0.05) identifies significant factors. For example, HPMC improves buoyancy, while citric acid enhances dissolution .
Q. How do researchers reconcile discrepancies in MIC values for this compound against Streptococcus pneumoniae?
Discrepancies arise from:
- Methodology : Broth microdilution vs. agar dilution (NCCLS/CLSI standards) .
- Strain variability : Penicillin-resistant (MIC ≥2 µg/mL) vs. susceptible strains. Pooled data show 94.4% eradication in cefditoren groups vs. 90.9% in comparators .
- Statistical adjustments : Multivariate analysis to control for sample size and resistance phenotypes .
Q. What methodologies characterize hydrolytic degradation products of this compound?
Steps include:
Q. How does in vitro PK/PD modeling predict clinical efficacy against resistant pathogens?
Integration of:
- MIC data : For penicillin-resistant S. pneumoniae (MIC90 = 0.5 µg/mL) .
- PK parameters : Tissue-to-plasma ratios (e.g., bronchial mucosa = 60%) and time above MIC (>4 hours) .
- Animal models : Murine infection studies correlating AUC/MIC ratios with bacterial eradication .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analytical tools (e.g., RevMan) to pool clinical trial data and assess heterogeneity (I² statistic) .
- Experimental Design : Predefine analysis plans for handling outliers, missing data, and sensitivity analyses per epidemiological guidelines .
- Regulatory Compliance : Reference USP/EP standards for impurity profiling (e.g., Cefditoren Pivoxil Impurity 3; CAS 145904-68-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
